molecular formula C21H28O3 B14781652 [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B14781652
M. Wt: 328.4 g/mol
InChI Key: KPCDGGNHYODURF-AYSFWYFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boldenone acetate is an anabolic steroid that is a derivative of testosterone. It is known for its anabolic properties, which promote muscle growth and enhance protein synthesis. Boldenone acetate is commonly used in veterinary medicine, particularly for horses, to improve weight gain and feed efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boldenone acetate is synthesized from androstenedione through a dual-enzyme system involving 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase . The process involves two steps:

  • Conversion of androstenedione to boldenone using 17β-hydroxysteroid dehydrogenase.
  • Acetylation of boldenone to form boldenone acetate.

Industrial Production Methods: The industrial production of boldenone acetate primarily relies on chemical synthesis. this method has several drawbacks, including complex conversion processes, excessive byproducts, and environmental pollution. Recent advancements have explored biosynthetic routes using microbial methods, which offer a more environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions: Boldenone acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of boldenone to androsta-1,4-diene-3,17-dione.

    Reduction: Reduction of boldenone to 1,4-androstadien-17β-ol-3-one.

    Substitution: Acetylation to form boldenone acetate.

Common Reagents and Conditions:

    Oxidation: Commonly uses oxidizing agents like potassium permanganate.

    Reduction: Utilizes reducing agents such as lithium aluminum hydride.

    Substitution: Acetylation is carried out using acetic anhydride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Androsta-1,4-diene-3,17-dione.

    Reduction: 1,4-androstadien-17β-ol-3-one.

    Substitution: Boldenone acetate.

Scientific Research Applications

Boldenone acetate has a wide range of applications in scientific research:

Mechanism of Action

Boldenone acetate exerts its effects by binding to androgen receptors, which regulate gene transcription. This binding leads to increased nitrogen retention, protein synthesis, and the release of erythropoietin in the kidneys. The anabolic activity of boldenone acetate is primarily due to its ability to stimulate muscle growth and enhance protein synthesis .

Comparison with Similar Compounds

    Boldenone Undecylenate: Another ester of boldenone, known for its long-acting effects.

    Testosterone: The parent compound of boldenone, with higher androgenic activity.

    Nandrolone: A similar anabolic steroid with different receptor interactions.

Uniqueness: Boldenone acetate is unique due to its balanced anabolic and androgenic properties, making it suitable for veterinary use. Unlike nandrolone, boldenone acetate does not interact with progesterone receptors, reducing the risk of progestogenic side effects .

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C21H28O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16?,17?,18?,19?,20-,21-/m0/s1

InChI Key

KPCDGGNHYODURF-AYSFWYFTSA-N

Isomeric SMILES

CC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=CC(=O)C=C[C@]34C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C

Origin of Product

United States

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